Pyridine vs. Benzene Scaffold: Evidence of Isoform-Selective Target Engagement from X-Ray Crystallography
The replacement of a benzene ring with a pyridine ring in isostructural sulfonamides causes a major shift in isoform selectivity for carbonic anhydrase (CA) inhibition. The pyridine-containing derivative (5-(3-Tosylureido)pyridine-2-sulfonamide) is a low nanomolar inhibitor of only the tumor-associated hCA IX and XII isoforms, whereas the benzene analog (4-tosylureido-benzenesulfonamide) is a promiscuous inhibitor of 7 out of 10 human CA isoforms [1]. This functional divergence is attributed to a 'tilt' of the pyridine ring within the active site, leading to a steric clash with the Thr200 residue, as visualized by X-ray crystallography [1].
| Evidence Dimension | Isoform Selectivity (hCA Inhibition) |
|---|---|
| Target Compound Data | Low nanomolar inhibitor of hCA IX and XII only |
| Comparator Or Baseline | 4-tosylureido-benzenesulfonamide (benzene analog) |
| Quantified Difference | Selectivity shift from 7/10 isoforms to 2/10 isoforms at low nanomolar concentrations |
| Conditions | In vitro enzymatic assays on human carbonic anhydrase isoforms (hCA I-XIV); structure determined by X-ray crystallography of hCA II adducts. |
Why This Matters
This atomic-level evidence demonstrates that the pyridine nitrogen in N-(4-Methyl-2-pyridyl)benzenesulfonamide's scaffold is not a passive structural feature but a critical determinant of target selectivity, making it a distinct tool for probing isoform-specific biological functions compared to its all-benzene counterparts.
- [1] Bozdag, M., Ferraroni, M., Nuti, E., Vullo, D., Rossello, A., Carta, F., Scozzafava, A., & Supuran, C. T. (2014). Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 22(1), 334–340. https://doi.org/10.1016/j.bmc.2013.11.016 View Source
